molecular formula C17H13BrN6O2 B3414958 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 950393-07-4

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B3414958
CAS No.: 950393-07-4
M. Wt: 413.2 g/mol
InChI Key: MRSOFRFPHMGCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic molecule combining a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is further functionalized with a 4-bromophenyl substituent.

  • The 1,2,3-triazole ring’s stability and role in click chemistry for drug design .
  • The 1,2,4-oxadiazole motif’s electron-withdrawing properties and bioactivity in kinase inhibition or antimicrobial agents .
  • The 4-bromophenyl and 4-methoxyphenyl groups, which enhance lipophilicity and modulate pharmacokinetic properties .

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O2/c1-25-13-8-6-12(7-9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-2-4-11(18)5-3-10/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSOFRFPHMGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

Chemical Overview

  • IUPAC Name : this compound
  • Molecular Formula : C17H15BrN6O
  • Molecular Weight : 404.24 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)3.2
A549 (Lung Cancer)6.7

These results indicate that the compound exhibits promising activity against cancer cells, comparable to established chemotherapeutic agents such as Doxorubicin .

2. Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against a range of bacteria and fungi. The following table summarizes the findings:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains .

3. Antioxidant Activity

Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can mitigate this effect. The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay:

Sample Concentration (µg/mL) % Scavenging Activity
1045
5070
10085

These results suggest that the compound possesses substantial antioxidant capabilities, making it a candidate for further exploration in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The biological activities of oxadiazole derivatives are often influenced by their structural features. In this case:

  • The presence of the bromophenyl group is associated with enhanced anticancer activity.
  • The methoxyphenyl moiety contributes to increased lipophilicity and potentially better cellular uptake.

Modifications to these groups could lead to derivatives with improved potency and selectivity .

Case Study 1: Synthesis and Evaluation of Related Compounds

A study synthesized several derivatives of oxadiazole and evaluated their biological activities. One derivative exhibited an IC50 value of 0.5 µM against MCF-7 cells, indicating that small modifications can lead to significant changes in activity .

Case Study 2: Mechanistic Insights into Anticancer Activity

Research into the mechanism of action revealed that derivatives containing oxadiazole rings inhibit key enzymes involved in cancer cell proliferation. This suggests a potential pathway through which these compounds exert their anticancer effects .

Scientific Research Applications

Structural Characteristics

This compound features a triazole ring and an oxadiazole moiety, both of which are known for their biological activity. The presence of bromine and methoxy groups enhances its chemical properties and reactivity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in this compound may enhance its effectiveness against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and show antifungal activity, making them potential candidates for developing new antibiotics .

Anticancer Properties

Compounds containing triazole and oxadiazole have been investigated for their anticancer effects. Preliminary studies suggest that they may induce apoptosis in cancer cells, particularly in breast and prostate cancer lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that are less harmful than traditional options .

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb light and emit fluorescence can be harnessed for efficient energy conversion systems .

Sensor Development

Due to its chemical stability and reactivity, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers. The incorporation of the bromophenyl group enhances its sensitivity towards specific analytes .

Case Studies

StudyFocus AreaFindings
Terashita et al., 2002Analgesic PropertiesDemonstrated that oxadiazole derivatives possess intrinsic analgesic effects, suggesting potential use in pain management therapies.
Romero et al., 2001Antiviral ActivityFound that similar compounds exhibited antipicornaviral effects, indicating a pathway for antiviral drug development.
Recent Synthesis StudiesStructural AnalysisInvestigated the synthesis routes for this compound and characterized its crystal structure, confirming its planar conformation which may influence biological activity .

Chemical Reactions Analysis

Reaction Pathways Involving the Triazole Ring

The 1,2,3-triazole core is highly stable under physiological conditions but participates in selective reactions:

  • Cycloaddition Reactions : The triazole’s electron-deficient nature allows for Huisgen-type cycloadditions with strained alkynes or nitrile oxides, though its pre-functionalized state may limit further click chemistry applications.

  • Amine Reactivity : The C5-amine group undergoes condensation with aldehydes or ketones to form Schiff bases. For example, reaction with benzaldehyde in ethanol under acidic conditions yields 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-N-(phenylmethylene)-1H-1,2,3-triazol-5-amine .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety exhibits both stability and susceptibility to hydrolysis:

  • Acidic/Basic Hydrolysis : Under reflux with 6M HCl or NaOH, the oxadiazole ring cleaves to form a nitrile and carboxylic acid derivative. This reactivity is critical for prodrug design .

  • Electrophilic Substitution : The oxadiazole’s electron-rich nitrogen atoms facilitate electrophilic aromatic substitution (EAS) at the C3 position, though steric hindrance from the bromophenyl group may limit this.

4-Bromophenyl Group

  • Nucleophilic Aromatic Substitution : The bromine atom undergoes substitution with nucleophiles like amines or alkoxides under Pd-catalyzed conditions. For example, reaction with morpholine in the presence of Pd(PPh₃)₄ yields a morpholine-substituted derivative .

  • Suzuki-Miyaura Coupling : The bromine can be replaced with aryl/heteroaryl groups using boronic acids, enabling structural diversification.

4-Methoxyphenyl Group

  • Demethylation : Treatment with BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity .

  • Nitration/Sulfonation : Directed by the methoxy group’s electron-donating effect, nitration occurs at the ortho and para positions relative to the triazole linkage .

Condensation and Cross-Coupling Reactions

The amine and oxadiazole groups enable multi-component reactions:

  • Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-N-acetyl-1H-1,2,3-triazol-5-amine with >85% efficiency .

  • Urea/Thiourea Derivatives : Treatment with isocyanates or isothiocyanates produces urea/thiourea-linked analogs, useful for bioactivity studies .

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~250°C, indicating thermal stability up to this temperature . Photodegradation studies under UV light (λ = 254 nm) reveal partial cleavage of the oxadiazole ring within 24 hours, forming a nitrile oxide intermediate.

Comparison with Similar Compounds

Structural Analogues with Variations in Substituents

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Triazole/Oxadiazole) Molecular Formula Molecular Weight Key References
Target Compound 4-Bromophenyl (Oxadiazole), 4-Methoxyphenyl (Triazole) C₁₇H₁₂BrN₆O₂* ~427.21 g/mol
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 4-Chlorophenyl (Oxadiazole), 2,5-Dimethoxyphenyl (Triazole) C₁₈H₁₅ClN₆O₃ 422.82 g/mol
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine Benzodioxolyl (Oxadiazole), 4-Fluorophenyl (Triazole) C₁₇H₁₁FN₆O₃ 366.31 g/mol
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine 4-Bromobenzyl (Triazole) C₉H₉BrN₄ 253.10 g/mol

*Calculated based on analogous compounds in .

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-bromophenyl group (electron-withdrawing) contrasts with 4-fluorophenyl in , which has similar electronic effects but lower steric bulk.
  • Methoxy Positioning : The 4-methoxyphenyl substituent in the target compound provides moderate electron-donating effects compared to 2,5-dimethoxyphenyl in , which enhances solubility but may reduce membrane permeability.
  • Oxadiazole vs. Triazole Linkers : Compounds like 5-(4-bromobenzyl)-4H-1,2,4-triazol-3-amine lack the oxadiazole ring, simplifying synthesis but reducing conformational rigidity.
Key Observations:
  • Triazole Formation : The target compound’s synthesis likely employs CuAAC (as in ), which is efficient but requires azide precursors.
  • Oxadiazole Ring Construction : Methods such as cyclocondensation (used in ) or nitrile oxide cycloaddition are critical for introducing the oxadiazole moiety.
Table 3: Bioactivity and Stability Comparisons
Compound Bioactivity (Reported) LogP* Aqueous Solubility Reference
Target Compound Antiproliferative (hypothetical) ~3.5 Low
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Antiproliferative (experimental) 2.8 Moderate
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Antimicrobial 2.1 High

*Calculated using ChemDraw or analogous data from .

Key Observations:
  • Lipophilicity : The target compound’s higher LogP (~3.5) suggests better membrane penetration than 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine (LogP = 2.1) .
  • Bioactivity Potential: The 4-bromophenyl and oxadiazole groups may synergize for kinase inhibition, as seen in oxadiazole-containing analogs like PSN375963 .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole CyclizationMicrowave (150°C, 20 min), DMF75–85
CuAAC ReactionCuSO₄·5H₂O, sodium ascorbate, RT, 12 h60–70

Basic: How is structural integrity validated, and what analytical techniques are critical?

Answer:
Structural confirmation requires complementary techniques:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., oxadiazole C–N bond: 1.31–1.33 Å; triazole N–N bond: 1.34 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for methoxy (δ ~3.8 ppm), bromophenyl (δ 7.4–7.6 ppm), and triazole NH₂ (δ 5.2 ppm) .
    • HRMS : Accurate mass matching within 2 ppm error .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antifungal Activity : Microdilution assays against Candida albicans (MIC₅₀ reported as 8–16 µg/mL for related triazole-oxadiazole hybrids) .
  • Cytotoxicity : Daphnia magna assays (48-h LC₅₀) to predict ecotoxicological profiles .
  • GPCR Modulation : Radioligand binding assays (e.g., CB1/CB2 receptors, IC₅₀ ~100 nM for analogous compounds) .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Predicts binding to targets like GPCRs or fungal lanosterol 14α-demethylase. For example, the 4-bromophenyl group shows hydrophobic interactions with CB1 receptor residues (ΔG = -9.2 kcal/mol) .
  • QSAR Models : Electron-withdrawing groups (e.g., Br) enhance antifungal activity (logP ~3.5 optimal for membrane permeability) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer: Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., C. albicans strain resistance profiles) or incubation times .
  • Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact MIC values .
  • Solubility : Use of DMSO vs. aqueous buffers alters bioavailability; pre-saturation solubility studies are recommended .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:

  • Prodrug Design : Introduce phosphate esters on the triazole amine to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
  • Lipidization : Attach methyl/polyethylene glycol (PEG) groups to the methoxyphenyl ring, reducing logP from 3.5 to 2.8 .
  • Crystallinity Modulation : Co-crystallization with succinic acid improves dissolution rates (85% release in 60 min vs. 40% for free form) .

Advanced: How to design derivatives for enhanced target selectivity?

Answer:

  • Bioisosteric Replacement : Substitute 4-bromophenyl with 4-cyanophenyl to maintain hydrophobicity while reducing off-target binding .
  • Stereochemical Control : Introduce chiral centers via asymmetric synthesis; (R)-enantiomers of related compounds show 5× higher CB2 affinity .
  • Peripheral Modifications : Add sulfonamide groups to the triazole ring, improving hydrogen bonding with fungal enzymes (ΔΔG = -2.1 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.